tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Enantiomeric purity Chiral building block Quality control

tert-Butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate (CAS 1700610-74-7) is a cis-configured, enantiopure morpholine derivative featuring an acid-labile Boc protecting group on the ring nitrogen, a hydroxymethyl substituent at the 2-position, and a methyl group at the 6-position. With a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol, it is typically supplied as a colorless oil or low-melting solid with a commercial purity of 95–98%.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B8100722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)CO)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
InChIKeyYJPPRECNUURDRC-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate: A Protected Chiral Morpholine Building Block for Stereochemically Demanding Syntheses


tert-Butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate (CAS 1700610-74-7) is a cis-configured, enantiopure morpholine derivative featuring an acid-labile Boc protecting group on the ring nitrogen, a hydroxymethyl substituent at the 2-position, and a methyl group at the 6-position . With a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol, it is typically supplied as a colorless oil or low-melting solid with a commercial purity of 95–98% . The compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis, enabling the construction of complex, stereochemically defined morpholine-containing pharmacophores.

Critical Variability: Why Alternative Morpholine Building Blocks Are Not Interchangeable with the (2S,6S) Isomer


The (2S,6S) configuration is not a trivial structural variation but a critical determinant of the compound's three-dimensional shape and reactivity. C-substituted morpholines adopt distinct chair conformations depending on the relative stereochemistry at C2 and C6; the cis arrangement locks the hydroxymethyl and methyl substituents into equatorial orientations, whereas the trans isomer forces one substituent into an axial position, altering the trajectory of the hydroxymethyl nucleophile and the steric environment around the ring nitrogen . Furthermore, the Boc protecting group provides orthogonal lability under acidic conditions, enabling selective deprotection in the presence of base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups—a feature absent in unprotected or alternatively protected analogs [1]. These conformational and chemoselectivity differences mean that substituting the (2S,6S)-isomer with its enantiomer, a diastereomer, or a different N-protected variant can lead to divergent diastereoselectivities, unexpected side reactions, or failure to achieve the desired downstream biological activity.

Quantitative Differentiation of tert-Butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate: Head-to-Head Comparator Analysis


Stereochemical Purity: Enantiomer Integrity vs. Racemic Mixtures

The commercial (2S,6S)-isomer is supplied with a certified chemical purity of 98% (HPLC) by Leyan , while the unprotected analog 2-(hydroxymethyl)-6-methylmorpholine (CAS 1782418-15-8) is typically offered at only 95% purity . The (2R,6R)-enantiomer (CAS 1700609-48-8) is available from Fujifilm Wako at a unit price that is more than 10-fold higher than the (2S,6S)-isomer when normalizing for quantity , reflecting the greater synthetic accessibility of the (2S,6S) series. No racemic or scalemic mixture of equivalent purity is commercially documented, underscoring the unique market position of this single-enantiomer building block.

Enantiomeric purity Chiral building block Quality control

Orthogonal Protecting Group: Boc vs. Cbz vs. Fmoc Lability

The Boc group is quantitatively removed with 20–50% TFA in DCM within 1–2 hours at room temperature, while Cbz and Fmoc groups remain intact under these conditions [1]. This orthogonality is a fundamental requirement for solid-phase peptide synthesis (SPPS) and multi-step small-molecule assembly. In contrast, the Cbz-protected morpholine analog requires hydrogenolysis (H2, Pd/C), which can reduce alkenes, alkynes, and nitro groups present in complex intermediates, and the Fmoc-protected variant necessitates basic conditions (piperidine) that may epimerize sensitive chiral centers [1]. No head-to-head study comparing deprotection rates of the three protected morpholine variants has been published, but the well-established orthogonality principle is a class-level differentiator.

Protecting group strategy SPPS Chemoselective deprotection

Cis-Configuration Conformational Bias and Its Impact on Diastereoselectivity

X-ray crystallographic data for a closely related (2S,6S)-2,6-disubstituted morpholine derivative confirms that the cis isomer adopts a chair conformation with both substituents equatorial (CCDC deposition 828828) [1]. Computational studies on 2,6-dimethylmorpholine indicate that the cis isomer has a 3.8 kcal/mol lower conformational energy than the trans isomer due to reduced 1,3-diaxial interactions [2]. In nucleophilic additions to carbonyl electrophiles, this conformational preorganization translates into a measurable diastereomeric excess: cis-2,6-disubstituted morpholines routinely give dr > 4:1, whereas the trans isomer gives dr ≈ 1.5:1 under identical conditions [3]. Although direct data for the target compound are not published, the conformational behavior is a class-level property of cis-2,6-disubstituted morpholines.

Conformational analysis Diastereoselective synthesis Morpholine chair flip

Synthetic Step-Efficiency: Commercial Availability vs. Multi-Step Custom Synthesis of Non-Commercial Diastereomers

The (2S,6S)-isomer is commercially produced and stored in bulk, whereas the (2S,6R) trans-diastereomer (CAS 2413847-37-5) is not listed by any major supplier and would require a custom 7-step synthesis from chiral-pool materials . The Synfacts report on enantiopure morpholine fragments notes that similar cis-substituted morpholines were obtained in approximately 10% overall yield over seven steps (three chromatographic purifications), while the trans analog required four chromatographic purifications . This difference in synthetic tractability translates into a significant procurement advantage: the cis isomer can be ordered and delivered within days, whereas the trans isomer would require months of custom synthesis.

Total synthesis Process chemistry Cost-efficiency

Application Scenarios for tert-Butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate


Synthesis of Enantiopure CNS Drug Candidates

The (2S,6S) morpholine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, appearing in dopamine D2 and serotonin 5-HT6 receptor ligands. The target compound provides a pre-validated, enantiopure core for attaching pharmacophoric groups at the 4-position (after Boc deprotection) and at the 2-hydroxymethyl handle (after oxidation or Mitsunobu reaction), enabling rapid exploration of stereochemical SAR as supported by the conformational rigidity evidence in Section 3 .

Asymmetric Catalysis as a Chiral Ligand Precursor

The equatorial disposition of the hydroxymethyl group in the cis configuration allows for the installation of phosphine or amine donor atoms at the 2-position, generating a C2-symmetric chiral pocket when two identical (2S,6S) units are linked. This ligand architecture has been shown to induce high enantioselectivity in transition-metal-catalyzed hydrogenations and allylic substitutions, building on the conformational advantage quantified in Section 3 [1].

Fragment-Based Drug Discovery (FBDD) Library Design

The compound is an ideal fragment-sized molecule (MW < 250) with defined stereochemistry and two functional handles for elaboration. As highlighted in the purity analysis (Section 3), the high enantiomeric purity ensures that fragment screening hits can be advanced without the confounding effect of stereochemical impurities, and the orthogonal Boc protection allows for on-resin or off-resin diversification strategies compatible with automated library synthesis.

Preparation of Stable Isotope-Labeled Internal Standards

The commercial availability of the (2S,6S)-isomer in gram quantities at 98% purity, combined with the mild conditions required for Boc removal, makes it a practical starting material for synthesizing 13C- or deuterium-labeled morpholine metabolites. The cost differential versus the (2R,6R)-enantiomer (Section 3) further favors this isomer for scaling up labeled standard production.

Quote Request

Request a Quote for tert-butyl (2S,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.